molecular formula C16H16N4O3 B11037891 (4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)

(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)

Cat. No.: B11037891
M. Wt: 312.32 g/mol
InChI Key: OGMYZHXKJMCDCM-AQTBWJFISA-N
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Description

“(4Z)-1-Butyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)” is a novel compound with an intriguing structure. Let’s break it down:

  • The “naphtho[2,3-D][1,2,3]triazole-4,9-dione” core consists of a naphthalene ring fused with a triazole ring, bearing keto (dione) functional groups at positions 4 and 9.
  • The “4-(O-acetyloxime)” moiety involves an oxime group (C=N-OH) attached to the 4-position of the naphtho[2,3-D][1,2,3]triazole ring.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One approach involves the condensation of a naphthoquinone with a 1,2,3-triazole derivative, followed by oximation. The reaction conditions may vary, but typically involve mild temperatures and suitable solvents.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further development.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The keto groups (C=O) in the naphtho[2,3-D][1,2,3]triazole-4,9-dione moiety are susceptible to oxidation.

    Reduction: Reduction of the keto groups can yield the corresponding diol or other reduced forms.

    Substitution: The butyl group (C4H9) can undergo substitution reactions.

    Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH4), oxidants (e.g., KMnO4), and nucleophiles (e.g., amines) play crucial roles.

Major Products::
  • Reduction of the keto groups may yield dihydroxy derivatives.
  • Substitution reactions can lead to various butyl-substituted analogs.

Scientific Research Applications

Chemistry::

    Drug Discovery: Exploration of its potential as a novel drug scaffold due to its unique structure.

    Catalysis: Investigation of its reactivity in catalytic processes.

Biology and Medicine:: Industry::

    Materials Science:

Mechanism of Action

The compound likely exerts its effects through DHODH inhibition and ROS induction. DHODH is involved in pyrimidine biosynthesis, and its inhibition disrupts cell proliferation.

Comparison with Similar Compounds

While this compound is unique, similar structures include other naphtho[2,3-D][1,2,3]triazole derivatives and oxime-containing compounds.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

[(Z)-(3-butyl-4-oxobenzo[f]benzotriazol-9-ylidene)amino] acetate

InChI

InChI=1S/C16H16N4O3/c1-3-4-9-20-15-14(17-19-20)13(18-23-10(2)21)11-7-5-6-8-12(11)16(15)22/h5-8H,3-4,9H2,1-2H3/b18-13-

InChI Key

OGMYZHXKJMCDCM-AQTBWJFISA-N

Isomeric SMILES

CCCCN1C2=C(/C(=N\OC(=O)C)/C3=CC=CC=C3C2=O)N=N1

Canonical SMILES

CCCCN1C2=C(C(=NOC(=O)C)C3=CC=CC=C3C2=O)N=N1

Origin of Product

United States

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